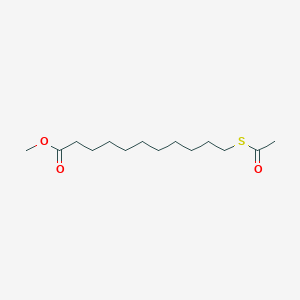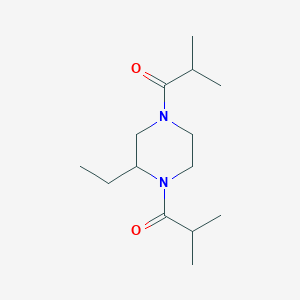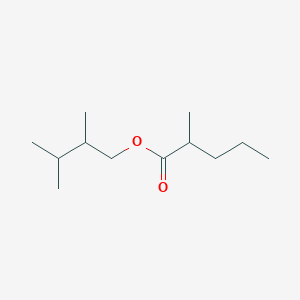
2,3-Dimethylbutyl 2-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylbutyl 2-methylpentanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its branched structure, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethylbutyl 2-methylpentanoate can be synthesized through esterification, a reaction between an alcohol and a carboxylic acid. The specific reaction involves 2,3-dimethylbutanol and 2-methylpentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylbutyl 2-methylpentanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down into the corresponding alcohol and carboxylic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Oxidation: Though esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Hydrolysis: 2,3-dimethylbutanol and 2-methylpentanoic acid.
Reduction: 2,3-dimethylbutanol.
Oxidation: 2-methylpentanoic acid.
Applications De Recherche Scientifique
2,3-Dimethylbutyl 2-methylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the study of ester metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylbutyl 2-methylpentanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of the corresponding alcohol and carboxylic acid. These products can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethylbutyl acetate
- 2,3-Dimethylbutyl propanoate
- 2,3-Dimethylbutyl butanoate
Uniqueness
2,3-Dimethylbutyl 2-methylpentanoate is unique due to its specific branched structure, which influences its physical and chemical properties. Compared to similar esters, it may exhibit different boiling points, solubility, and reactivity, making it suitable for specific applications in fragrances and flavorings.
Propriétés
Numéro CAS |
90397-39-0 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
2,3-dimethylbutyl 2-methylpentanoate |
InChI |
InChI=1S/C12H24O2/c1-6-7-10(4)12(13)14-8-11(5)9(2)3/h9-11H,6-8H2,1-5H3 |
Clé InChI |
GZKUOXAAIAQQKO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(=O)OCC(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



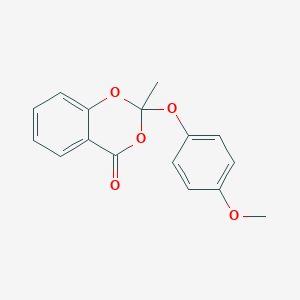
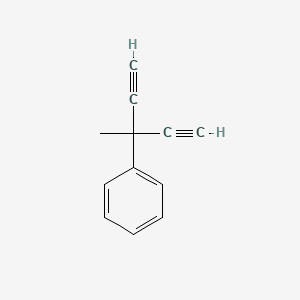
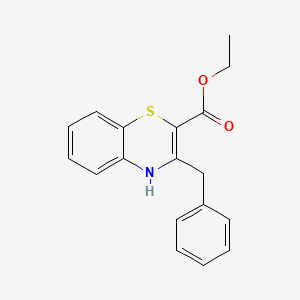

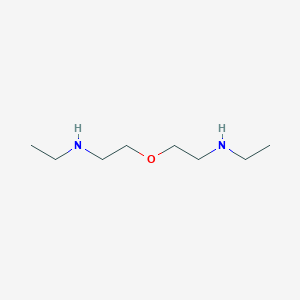

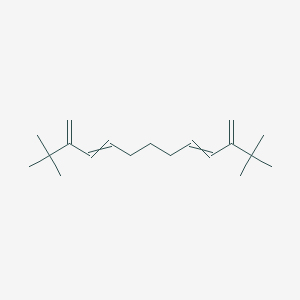

![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
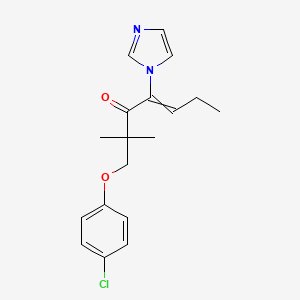
silanol](/img/structure/B14366759.png)
